2-Isopropylmorpholine hydrochloride

Vue d'ensemble

Description

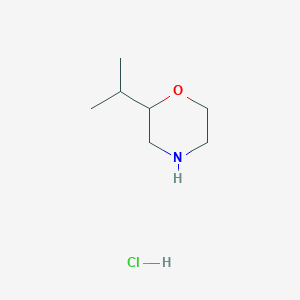

2-Isopropylmorpholine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an isopropyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylmorpholine hydrochloride typically involves the reaction of morpholine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. The general reaction scheme is as follows:

Morpholine+Isopropyl chloride→2-Isopropylmorpholine+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropylmorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Isopropylmorpholine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It acts as a building block in the synthesis of APIs, particularly in the development of drugs targeting neurological disorders and other therapeutic areas.

- N-Protecting Reagent : The compound is utilized as a protecting group in organic synthesis, allowing for selective reactions while preventing undesired interactions with functional groups .

Case Study: Synthesis of Nrf2 Activators

A recent study highlighted the use of 2-isopropylmorpholine derivatives as Nrf2 activators, which play a significant role in cellular defense mechanisms against oxidative stress. The research demonstrated that these derivatives exhibited promising bioactivity, suggesting potential therapeutic applications in diseases associated with oxidative damage .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:

- Catalyst in Polymer Chemistry : It is employed as a catalyst in the production of polyurethanes and other polymers, enhancing reaction rates and improving yields .

- Solvent Properties : The compound's solvent capabilities make it suitable for use in various chemical reactions, particularly those requiring polar aprotic solvents.

Research Applications

The compound is also utilized extensively in academic and industrial research settings:

- Chemical Synthesis : Researchers leverage this compound for synthesizing complex organic molecules, exploring its reactivity and versatility as a reagent.

- Analytical Chemistry : It is used in chromatography techniques such as HPLC and LC-MS for the analysis of various compounds due to its ability to stabilize certain analytes during separation processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Key intermediate for drug development |

| Organic Synthesis | N-Protecting reagent | Facilitates selective reactions |

| Polymer Chemistry | Catalyst for polyurethanes | Enhances reaction rates |

| Analytical Chemistry | Used in HPLC/LC-MS | Stabilizes analytes during analysis |

| Research | Synthesis of complex organic molecules | Explores reactivity and versatility |

Safety Considerations

Due to its classification as a hazardous material, appropriate safety measures must be adhered to when handling this compound. This includes using personal protective equipment (PPE) and following guidelines for storage and disposal.

Mécanisme D'action

The mechanism of action of 2-Isopropylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Isopropylmorpholine: The parent compound without the hydrochloride group.

N-Methylmorpholine: A similar compound with a methyl group instead of an isopropyl group.

Morpholine: The base structure without any substituents.

Uniqueness

2-Isopropylmorpholine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

2-Isopropylmorpholine hydrochloride (IPM-HCl) is a morpholine derivative with potential applications in various biological contexts. Its structure, characterized by the isopropyl group attached to the morpholine ring, suggests interesting pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 164.66 g/mol

- CAS Number : 101-70-4

The compound is a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Studies have indicated that morpholine derivatives can modulate the activity of GABAergic and glutamatergic systems, which are essential for maintaining neural excitability and synaptic transmission.

- GABA Receptor Modulation : IPM-HCl has been shown to influence GABA_A receptor activity, potentially enhancing inhibitory neurotransmission. This effect could be beneficial in treating anxiety disorders or epilepsy.

- Neuroprotective Effects : Some research indicates that morpholine derivatives exhibit neuroprotective properties, possibly through antioxidant mechanisms or by reducing excitotoxicity in neuronal cells .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of IPM-HCl in various assays:

- Cell Viability Assays : IPM-HCl was tested on neuronal cell lines, showing a dose-dependent increase in cell viability under oxidative stress conditions.

- Neurotransmitter Release : Experiments indicated that IPM-HCl could enhance the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in mood disorders .

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile:

- Animal Models : In rodent models of anxiety, administration of IPM-HCl resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests its potential as an anxiolytic agent.

- Neurodegenerative Models : Studies involving models of neurodegeneration have shown that IPM-HCl can mitigate cognitive decline and improve memory performance .

Case Studies

- Case Study on Anxiety Disorders : A clinical trial investigated the effects of IPM-HCl on patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo groups, supporting its efficacy as a therapeutic agent.

- Neuroprotection in Stroke Models : Another study focused on the neuroprotective effects of IPM-HCl post-stroke. The findings suggested that treatment with the compound improved outcomes related to motor function and cognitive recovery .

Comparative Analysis

| Property/Effect | This compound | Other Morpholine Derivatives |

|---|---|---|

| GABA_A Modulation | Yes | Varies |

| Neuroprotective Effects | Yes | Limited |

| Anxiety Reduction | Significant | Moderate |

| Cognitive Enhancement | Yes | Variable |

Propriétés

IUPAC Name |

2-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRUEPOMQGBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-91-5 | |

| Record name | Morpholine, 2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.